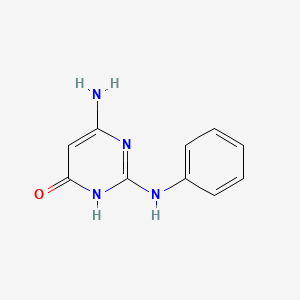![molecular formula C12H13N3OS B1384260 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol CAS No. 1114596-99-4](/img/structure/B1384260.png)
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol
Descripción general
Descripción
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol is a specialty product for proteomics research . It has a molecular formula of C12H13N3OS and a molecular weight of 247.32 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol include a molecular weight of 247.32 g/mol . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Antitrypanosomal Activity
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol: derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, and the compound has shown promising results against Trypanosoma brucei rhodesiense , the causative organism .
Anti-Plasmodial Properties
These derivatives also exhibit significant activity against Plasmodium falciparum NF54 , the parasite responsible for malaria. The structural modifications of the compound influence its antiplasmodial activity, which is crucial for developing new treatments as resistance to current therapies grows .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives, including 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , are known for their broad spectrum of biological activities. They have been reported to possess antimicrobial and antifungal properties, which are valuable in developing new antibiotics and antifungal agents .
Cancer Research
The pyrimidine scaffold is a common feature in many anticancer drugs. Research into substituted pyrimidines, such as 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , has shown potential in the modulation of myeloid leukemia and breast cancer. These compounds can act as DNA topoisomerase II inhibitors, which are vital in cancer treatment strategies .
Cardiovascular Therapeutics
Substituted pyrimidines are also explored for their cardiovascular benefits. They can act as vascular relaxation agents, which are important for treating diseases related to the ciliary artery and providing neuroprotection for retinal ganglion cells. This makes them candidates for ocular therapeutics .
Antidiabetic Activity
The compound’s derivatives have been investigated for their role as DPP-IV inhibitors, which are essential in managing type 2 diabetes. Their ability to modulate the adenosine A2a receptor also presents opportunities for developing new antidiabetic medications .
Mecanismo De Acción
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . The downstream effects of these pathways are still under investigation.
Result of Action
Some 2-aminopyrimidine derivatives have shown to exhibit good antitrypanosomal activity and excellent antiplasmodial activity .
Propiedades
IUPAC Name |
2-amino-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



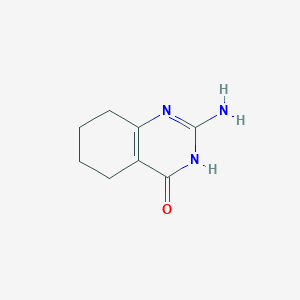
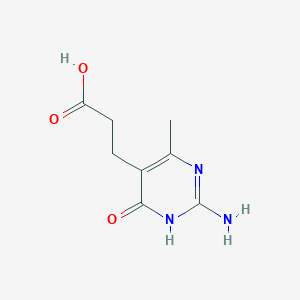
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)
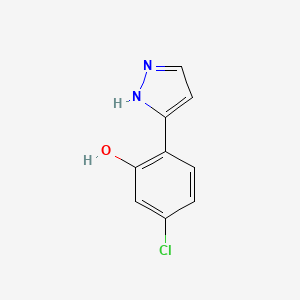
![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)
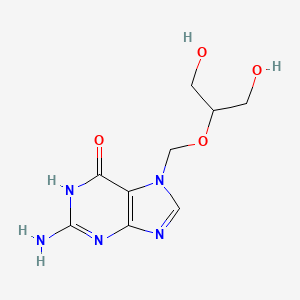
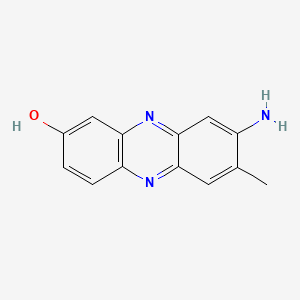
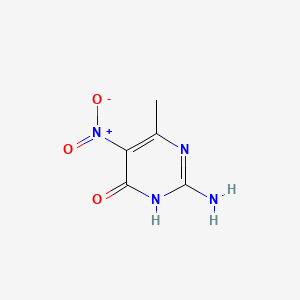
![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)
![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)
